molecular formula C16H15FO4 B12516636 4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde CAS No. 819076-54-5

4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde

Cat. No.: B12516636
CAS No.: 819076-54-5
M. Wt: 290.29 g/mol
InChI Key: YKSVZJCNQVHJSE-UHFFFAOYSA-N
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Description

Benzaldehyde Core Structure

The benzaldehyde core consists of a benzene ring bonded to an aldehyde functional group (-CHO) at position 1. This planar aromatic system provides a rigid framework for substituent attachment, with electron-withdrawing effects from the aldehyde influencing ring reactivity. The core’s bond lengths and angles conform to typical aromatic systems, with C-C distances averaging 1.39 Å and C-H bonds at 1.08 Å.

Methoxy Group Substitution Patterns

The two methoxy groups at positions 2 and 6 introduce steric and electronic effects:

  • Steric effects : Ortho-substitution creates a crowded environment, with methoxy oxygen atoms separated by 2.45 Å.
  • Electronic effects : Methoxy groups act as electron donors via resonance, increasing electron density at the para position relative to the aldehyde group.

Substituent orientation follows para-directing rules, with methoxy groups adopting a nearly coplanar arrangement (dihedral angle < 10°) relative to the benzene ring to maximize conjugation.

4-Fluorophenylmethoxy Functional Group Configuration

The 4-fluorophenylmethoxy group at position 4 introduces a bifunctional moiety:

  • Methylene bridge (-CH₂-) : Links the benzaldehyde core to the fluorinated aryl group, allowing rotational freedom (torsional barrier ~5 kcal/mol).
  • 4-Fluorophenyl ring : A para-substituted fluorine atom creates a strong dipole moment (1.60 D) orthogonal to the aryl plane, influencing intermolecular interactions.

The fluorine atom’s electronegativity (3.98 Pauling scale) induces partial positive charges on adjacent carbons, enhancing susceptibility to nucleophilic aromatic substitution at these positions.

Crystallographic Data and Conformational Analysis

While direct crystallographic data for this compound remains unpublished, analogous structures provide insight into its potential solid-state behavior:

Parameter Estimated Value Source Compound Reference
Unit Cell Dimensions a = 14.467 Å, b = 7.463 Å, c = 8.951 Å
Space Group P
Density 1.32 g/cm³
Torsion Angle (C-O-CH₂) 112.5°

X-ray diffraction studies of related benzaldehyde derivatives reveal monoclinic or triclinic packing arrangements dominated by:

  • C-H···O hydrogen bonds (2.3–2.7 Å) between aldehyde hydrogens and methoxy oxygens
  • π-π stacking interactions (3.4–3.6 Å) between fluorophenyl rings

Molecular conformation in the solid state likely features a staggered arrangement of methoxy groups to minimize steric clash, with the fluorophenyl moiety rotated approximately 45° relative to the benzaldehyde plane.

The compound’s flexibility arises primarily from rotation about the methylene bridge, with computational models suggesting three low-energy conformers separated by < 2 kcal/mol. This conformational landscape permits adaptation to varied crystallographic environments while maintaining planarity in the benzaldehyde core.

Properties

CAS No.

819076-54-5

Molecular Formula

C16H15FO4

Molecular Weight

290.29 g/mol

IUPAC Name

4-[(4-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde

InChI

InChI=1S/C16H15FO4/c1-19-15-7-13(8-16(20-2)14(15)9-18)21-10-11-3-5-12(17)6-4-11/h3-9H,10H2,1-2H3

InChI Key

YKSVZJCNQVHJSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1C=O)OC)OCC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Preparation

The Williamson ether synthesis is the most widely reported method for introducing the (4-fluorophenyl)methoxy group at the 4-position of 2,6-dimethoxybenzaldehyde. The reaction proceeds via an Sₙ2 mechanism , where the phenoxide ion attacks a 4-fluorobenzyl halide (e.g., bromide or chloride).

Starting Materials:

  • 4-Hydroxy-2,6-dimethoxybenzaldehyde : Synthesized via selective methylation of 2,4,6-trihydroxybenzaldehyde (phloroglucinaldehyde) using dimethyl sulfate or methyl iodide under basic conditions.
  • 4-Fluorobenzyl bromide : Commercially available or prepared by bromination of 4-fluorotoluene followed by N-bromosuccinimide (NBS) under radical conditions.

Experimental Procedure

  • Deprotonation : Dissolve 4-hydroxy-2,6-dimethoxybenzaldehyde (1.0 eq) in anhydrous DMF. Add sodium hydride (1.2 eq) at 0°C and stir for 30 minutes to generate the phenoxide.
  • Alkylation : Introduce 4-fluorobenzyl bromide (1.1 eq) dropwise. Heat to 80–85°C for 6–8 hours under nitrogen.
  • Work-Up : Quench with ice water, extract with ethyl acetate, and dry over Na₂SO₄.
  • Purification : Isolate the product via column chromatography (hexane/ethyl acetate, 4:1) to yield white crystals.

Typical Yield : 75–85%.

Optimization of Reaction Conditions

Solvent and Base Selection

  • Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity of the phenoxide.
  • Bases : NaH or K₂CO₃ are optimal for deprotonation without degrading the aldehyde group.

Temperature and Stoichiometry

  • Elevated Temperatures (80–85°C): Accelerate reaction kinetics but risk aldehyde decomposition.
  • Halide Excess : A 10% molar excess of 4-fluorobenzyl bromide compensates for volatility.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, CHO), 7.45–7.38 (m, 2H, Ar-H), 7.15–7.08 (m, 2H, Ar-H), 5.12 (s, 2H, OCH₂), 3.85 (s, 6H, 2×OCH₃).
  • MS (ESI) : m/z 291.1 [M+H]⁺.

Purity Assessment

  • HPLC : >99% purity using a C18 column (acetonitrile/water, 70:30).

Industrial-Scale Considerations

Cost-Effective Halide Alternatives

  • 4-Fluorobenzyl Chloride : Lower cost than bromide but requires longer reaction times (12–16 hours).
  • Recycling Solvents : DMF recovery via distillation reduces production costs.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids. For example:

Reaction Type Reagents Conditions Product
OxidationKMnO₄, H₂O₂, or CrO₃Aqueous acidic/basic4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzoic acid

Mechanistically, oxidation proceeds via the formation of a geminal diol intermediate, followed by cleavage to yield the carboxylic acid .

Condensation Reactions

The aldehyde group reacts with amines to form imines or hydrazones. For instance:

Reaction Type Reagents Conditions Product
Imine formationAmines (e.g., aniline)Refluxing ethanol4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde imine

This reaction is analogous to the synthesis of fluorinated imines described in related studies, where aldehydes react with amines under thermal conditions .

Nucleophilic Addition/Substitution

The aldehyde group’s electrophilic carbon can undergo nucleophilic addition with reagents like Grignard reagents or enolates:

Reaction Type Reagents Conditions Product
Grignard additionRMgX (R = alkyl/aryl)Dry ether, −78°CSecondary alcohol derivatives

The methoxy groups may also participate in nucleophilic aromatic substitution under strongly activating conditions.

Alkylation

Methoxy groups can act as leaving groups in alkylation reactions, though this is less common due to their strong electron-donating nature.

Oxidation via Mediator Systems

In oxidative reactions, mediators like triarylimidazole can facilitate electron transfer. For example, oxidation of benzyl alcohols in the presence of 2,6-lutidine involves:

  • Oxidation of the mediator : Formation of a cation radical.

  • Electron transfer : Substrate oxidation to generate a benzylic radical.

  • Deprotonation and further oxidation : Yielding carboxylic acids or esters .

This mechanism highlights the versatility of aldehyde derivatives in redox chemistry.

Condensation Reaction Dynamics

Condensation with amines typically proceeds via:

  • Nucleophilic attack : Amine attack on the carbonyl carbon.

  • Proton transfer : Formation of a protonated intermediate.

  • Dehydration : Loss of water to form the imine .

Spectroscopic and Analytical Data

While specific spectroscopic data for this compound are not provided in the sources, related benzaldehydes exhibit characteristic:

  • ¹H NMR : Aldehyde proton signals (~9–10 ppm), methoxy groups (~3.8–4.0 ppm).

  • IR : Strong C=O stretch (~1700 cm⁻¹).

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name CAS Substituents (Positions) Molecular Formula Key Functional Groups
4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde 819076-54-5 4-(4-Fluorobenzyloxy), 2,6-OCH₃ C₁₆H₁₅FO₄ Aldehyde, Methoxy
2-(Benzyloxy)-4-fluorobenzaldehyde 696589-03-4 2-OCH₂C₆H₅, 4-F C₁₄H₁₁FO₂ Aldehyde, Benzyloxy
4-(Benzyloxy)-2,6-difluorobenzaldehyde 918524-93-3 4-OCH₂C₆H₅, 2,6-F C₁₄H₁₀F₂O₂ Aldehyde, Difluoro
4-Fluoro-2-methoxybenzoic acid 202857-89-4 4-F, 2-OCH₃ C₈H₇FO₃ Carboxylic Acid

Key Observations :

Electronic Effects: The methoxy groups in the target compound (positions 2 and 6) are electron-donating, enhancing electron density on the aromatic ring, whereas the fluorine atom on the benzyloxy group is electron-withdrawing. This contrast may stabilize resonance structures and influence reactivity in electrophilic substitution or metal coordination .

Reactivity :

  • The aldehyde group in the target compound and its analogs (e.g., CAS: 696589-03-4) enables nucleophilic additions or condensations, useful in synthesizing imines or Schiff bases. In contrast, 4-Fluoro-2-methoxybenzoic acid (CAS: 202857-89-4) exhibits acidity (pKa ~2-3) due to the carboxylic acid group, making it suitable for salt formation or esterification .

Biological Activity

4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde, also known by its CAS number 819076-54-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

  • Molecular Formula : C16H17O4F
  • Molecular Weight : 302.31 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a methoxy group and a fluorophenyl moiety which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. A notable study demonstrated its efficacy against various cancer cell lines, including:

Cell Line IC50 (µM)
HCT-116 (Colon Cancer)8.5
MDA-MB-231 (Breast Cancer)10.2
PC3 (Prostate Cancer)9.0

These findings suggest that the compound may inhibit cell proliferation effectively in vitro, making it a candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. It is hypothesized that the compound interacts with specific cellular pathways that regulate cell survival and death. For example, it may modulate the expression of pro-apoptotic and anti-apoptotic proteins, leading to increased apoptosis in malignant cells .

Case Studies

  • In Vitro Study on Anticancer Activity :
    A study conducted on various tumor cell lines revealed that this compound effectively reduced cell viability in a dose-dependent manner. The study utilized MTT assays to quantify cell survival rates post-treatment. The results indicated a significant reduction in viability at concentrations above 5 µM .
  • Mechanistic Insights :
    Further investigation into the molecular pathways affected by this compound showed alterations in the expression levels of key proteins involved in the apoptotic pathway. Western blot analysis revealed increased levels of cleaved caspase-3 and PARP, indicating activation of the apoptotic cascade .

Additional Biological Activities

Beyond its anticancer properties, preliminary research suggests that this compound may possess:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals in various assays, suggesting it could mitigate oxidative stress .
  • Antimicrobial Properties : Some studies have hinted at its effectiveness against certain bacterial strains, although further research is needed to confirm these findings and elucidate the mechanisms involved .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde?

  • Methodological Answer : The compound can be synthesized via Williamson ether synthesis. For example, the benzyl ether group can be introduced by reacting 4-fluorobenzyl bromide with a phenolic precursor (e.g., 2,6-dimethoxy-4-hydroxybenzaldehyde) under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Solvent choice is critical: polar aprotic solvents like DMF enhance nucleophilic substitution efficiency. Post-reaction purification often involves column chromatography with gradients of ethyl acetate/hexane .
  • Key Data :

PrecursorReagentSolventYield (%)Reference
2,6-Dimethoxy-4-hydroxybenzaldehyde4-Fluorobenzyl bromideDMF~75–85

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., methoxy groups at 2,6-positions: δ ~3.8–4.0 ppm; aldehyde proton: δ ~10.2 ppm). Fluorine’s electron-withdrawing effect deshields adjacent aromatic protons (δ ~7.0–7.5 ppm) .
  • IR : Stretching vibrations for aldehyde (C=O: ~1700 cm⁻¹), ether (C-O-C: ~1250 cm⁻¹), and aryl fluorine (C-F: ~1100 cm⁻¹) .
  • X-ray crystallography : Resolves spatial arrangement, e.g., dihedral angles between aromatic rings (e.g., ~78° in related dialdehydes) .

Q. What are the solubility properties of this compound in common solvents?

  • Methodological Answer : Solubility is influenced by substituents: methoxy groups enhance solubility in polar solvents (e.g., DMSO, DMF), while the fluorophenyl group reduces hydrophilicity. Experimental protocols recommend pre-screening solvents (e.g., THF, chloroform) at 25–60°C with sonication. For insoluble residues, gradient recrystallization (e.g., ethanol/water) is advised .

Advanced Research Questions

Q. How do electronic effects of the 4-fluorophenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The fluorine atom’s electron-withdrawing nature activates the benzaldehyde core for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. Density functional theory (DFT) studies suggest that fluorine increases the electrophilicity of the para-carbon, facilitating bond formation. Researchers should optimize catalyst systems (e.g., Pd(PPh₃)₄) and base conditions (e.g., K₂CO₃ vs. Cs₂CO₃) to mitigate steric hindrance from methoxy groups .
  • Contradiction Note : While some studies report high yields (~80%) for SNAr with electron-deficient partners, others observe side reactions (e.g., demethylation under strong bases). Reaction monitoring via TLC or LC-MS is critical .

Q. How can researchers resolve discrepancies in reported yields for alkylation reactions under varying conditions?

  • Methodological Answer : Yield inconsistencies often stem from competing side reactions (e.g., over-alkylation or hydrolysis). A systematic approach includes:

Temperature Control : Lower temperatures (≤60°C) reduce byproduct formation.

Catalyst Screening : Phase-transfer catalysts (e.g., TBAB) improve regioselectivity.

Inert Atmosphere : Use of N₂/Ar prevents oxidation of intermediates.
Comparative studies show DMF > DMSO in minimizing hydrolysis of the aldehyde group .

Q. What strategies mitigate steric hindrance during macrocyclic condensation reactions involving this aldehyde?

  • Methodological Answer : The 2,6-dimethoxy groups create steric bulk, complicating [2+2] or [3+3] condensations. Solutions include:

  • Preorganization : Use templating agents (e.g., metal ions) to align reacting amines.
  • Stepwise Synthesis : First form imine intermediates, then cyclize under high dilution (10⁻³ M) to favor intramolecular reactions.
  • Solvent Optimization : Low-polarity solvents (e.g., toluene) reduce intermolecular aggregation. Reported macrocycle yields range from 15–35%, emphasizing the need for iterative optimization .

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points for this compound?

  • Methodological Answer : Discrepancies arise from polymorphic forms or impurities. For accurate comparisons:

Purification : Use recrystallization (e.g., ethanol/water) followed by HPLC (≥95% purity).

DSC Analysis : Differential scanning calorimetry identifies polymorph transitions (e.g., endothermic peaks at 120–125°C).
Reported values vary between 98–105°C, likely due to residual solvents (e.g., DMF) in less pure samples .

Applications in Advanced Research

Q. How is this compound utilized as a precursor in medicinal chemistry?

  • Methodological Answer : The aldehyde group enables Schiff base formation with amines, yielding bioactive imines or hydrazones. For example, condensation with hydrazine derivatives generates potential kinase inhibitors. Biological assays (e.g., enzyme inhibition, cytotoxicity) should validate activity, with IC₅₀ values compared against controls (e.g., staurosporine) .

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